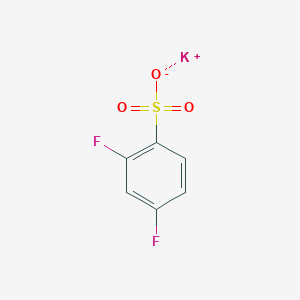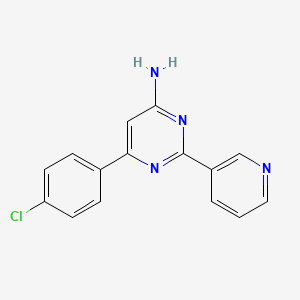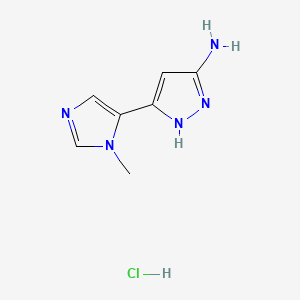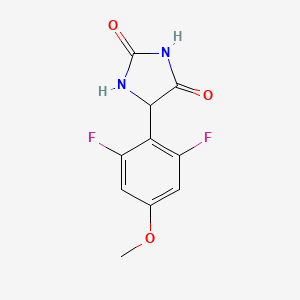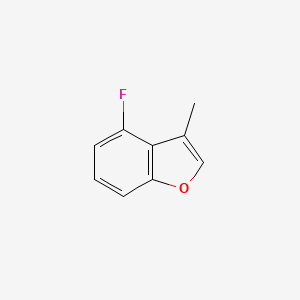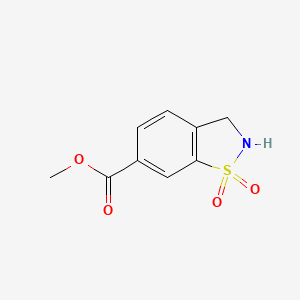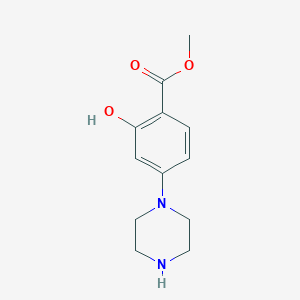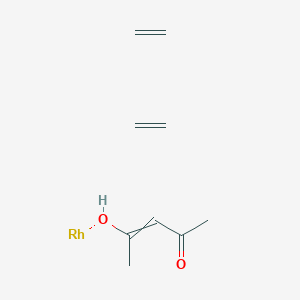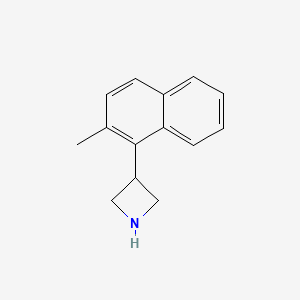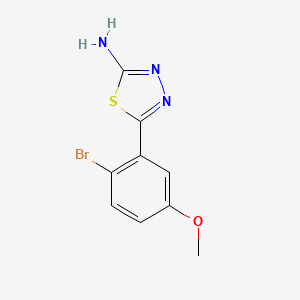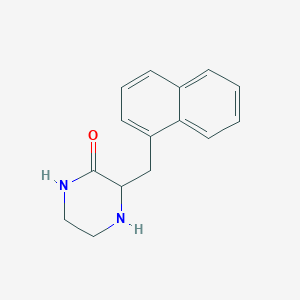
3-Naphthalen-1-ylmethyl-piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-3-(1-Naphthylmethyl)piperazin-2-one is a chiral organic compound characterized by its piperazin-2-one core structure substituted with a 1-naphthylmethyl group
Synthetic Routes and Reaction Conditions:
Jocic-type Reactions: One common synthetic route involves Jocic-type reactions with N-substituted diamines. This method allows for the regioselective formation of 1-substituted piperazin-2-ones with minimal loss of stereochemical integrity.
Palladium-Catalyzed Asymmetric Hydrogenation: Another approach is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides chiral piperazin-2-ones with excellent diastereoselectivities and enantioselectivities.
Industrial Production Methods: The industrial production of (R)-3-(1-Naphthylmethyl)piperazin-2-one typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, scalability, and desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide or chromium-based reagents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the piperazin-2-one core can be modified by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines, or other nucleophiles
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound
Reduction: Reduced forms of the compound
Substitution: Substituted derivatives with different functional groups
Applications De Recherche Scientifique
Chemistry: (R)-3-(1-Naphthylmethyl)piperazin-2-one is used as an intermediate in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology: The compound has been studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: It has shown promise in pharmaceutical research, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of fine chemicals and materials, leveraging its unique chemical properties.
Mécanisme D'action
The mechanism by which (R)-3-(1-Naphthylmethyl)piperazin-2-one exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
4-(1-Naphthylmethyl)piperazin-2-one: A structural isomer with the naphthylmethyl group at a different position.
3-(2-Naphthylmethyl)piperazin-2-one: Another isomer with the naphthylmethyl group attached to a different carbon on the naphthalene ring.
Uniqueness: (R)-3-(1-Naphthylmethyl)piperazin-2-one is unique due to its specific stereochemistry and substitution pattern, which can influence its reactivity and biological activity compared to its isomers.
Propriétés
Formule moléculaire |
C15H16N2O |
|---|---|
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
3-(naphthalen-1-ylmethyl)piperazin-2-one |
InChI |
InChI=1S/C15H16N2O/c18-15-14(16-8-9-17-15)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7,14,16H,8-10H2,(H,17,18) |
Clé InChI |
LZBZZLVHPFFTGC-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)C(N1)CC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15337354.png)
